1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- is a chemical compound with the molecular formula C9H9N3O9. It is known for its unique structure, which includes a triazine ring substituted with butanoic acid groups and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- typically involves the reaction of cyanuric chloride with butanoic acid derivatives under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane and water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazine derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- include:
- 1,3,5-Triazine-1,3,5(2H,4H,6H)-triacetic acid, 2,4,6-trioxo-
- 1,3,5-Triazine-1,3,5(2H,4H,6H)-tricarbonitrile, 2,4,6-trioxo-
- 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid .
Uniqueness
What sets 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- apart from these similar compounds is its specific substitution pattern and the presence of butanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
319017-31-7 |
---|---|
Molecular Formula |
C15H21N3O9 |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
4-[3,5-bis(3-carboxypropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]butanoic acid |
InChI |
InChI=1S/C15H21N3O9/c19-10(20)4-1-7-16-13(25)17(8-2-5-11(21)22)15(27)18(14(16)26)9-3-6-12(23)24/h1-9H2,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
GXMBFEIOGQNNGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN1C(=O)N(C(=O)N(C1=O)CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.